

The evolutionary conservation of the Hepcidin-25 peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hepcidin-25

Cat. No.: B1576460

[Get Quote](#)

An In-depth Technical Guide to the Evolutionary Conservation of the **Hepcidin-25** Peptide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hepcidin-25 is the master hormonal regulator of systemic iron homeostasis in vertebrates.^[1] ^[2]^[3] This 25-amino acid peptide, primarily synthesized by the liver, controls iron absorption and distribution by binding to the sole known cellular iron exporter, ferroportin, inducing its internalization and degradation.^[3]^[4]^[5]^[6]^[7] The structure of hepcidin, particularly its N-terminal region and the eight cysteine residues that form four stabilizing disulfide bonds, is highly conserved across a wide range of species, from fish to mammals.^[8]^[9]^[10] This evolutionary conservation underscores its critical, non-redundant physiological role. The hepcidin-ferroportin signaling axis is subject to complex regulation by iron levels, inflammation, erythropoietic demand, and hypoxia.^[1]^[7]^[11] Understanding the conserved nature of this peptide and its regulatory pathways is crucial for diagnosing and treating iron disorders and for developing novel therapeutics that target this axis. This guide provides a technical overview of hepcidin's conserved features, the signaling pathways it governs, and key experimental protocols for its study.

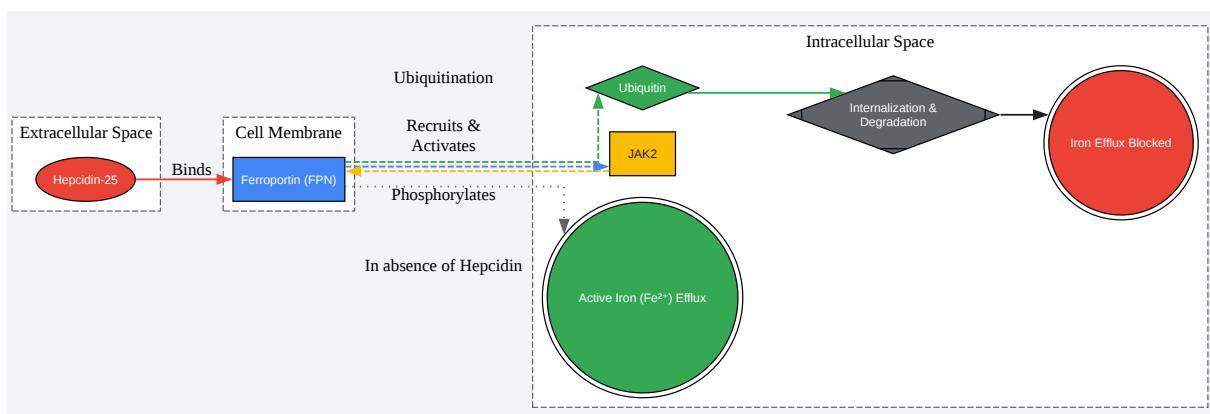
Introduction to Hepcidin-25

Hepcidin is a peptide hormone that plays a central role in regulating the entry of iron into the circulation.^[7] It is initially synthesized as an 84-amino acid prepropeptide, which is then

processed to the mature, biologically active 25-amino acid form (**Hepcidin-25**).^{[2][3][5]} Shorter isoforms, such as hepcidin-20 and -22, also exist but have minimal activity in iron regulation.^{[2][7]} The structure of **Hepcidin-25** is characterized by a hairpin loop stabilized by four intramolecular disulfide bonds, a feature critical for its function.^{[2][7][10]} The N-terminal region of the peptide is essential for its interaction with its receptor, ferroportin.^{[2][5]}

The Hepcidin-Ferroportin Signaling Axis

The primary function of hepcidin is to block cellular iron export. It achieves this by binding directly to ferroportin (FPN), a transmembrane protein expressed on the surface of cells that release iron into the plasma, such as duodenal enterocytes, macrophages, and hepatocytes.^[4] The binding of hepcidin to ferroportin triggers a cascade of events, starting with the recruitment and activation of Janus Kinase 2 (JAK2).^{[12][13][14]} JAK2 then phosphorylates ferroportin, leading to its ubiquitination, internalization, and subsequent degradation in lysosomes.^{[3][4][12][13]} This removal of ferroportin from the cell membrane effectively traps iron within the cell, thereby lowering plasma iron concentrations.^{[4][6]}



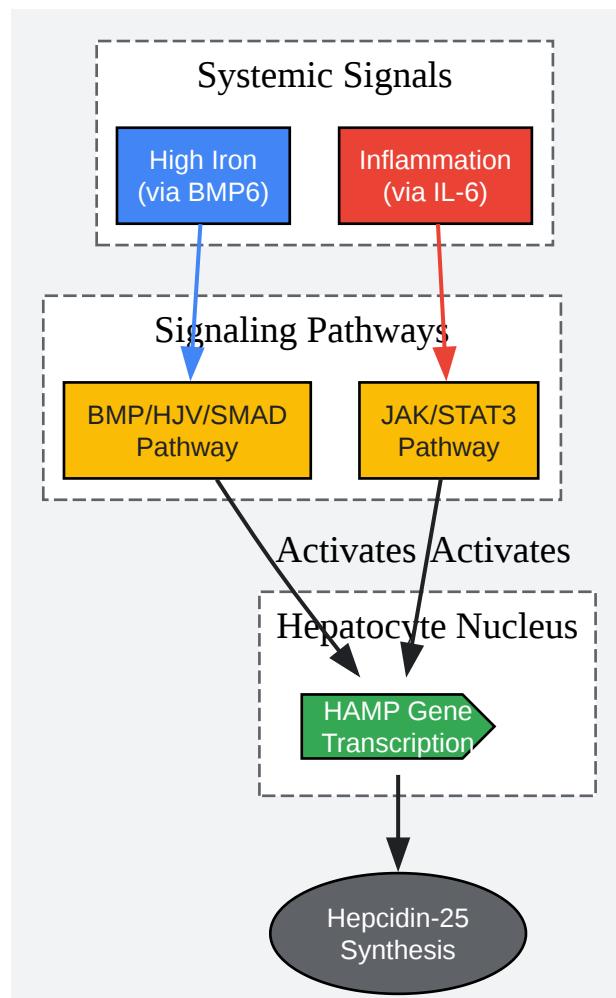
[Click to download full resolution via product page](#)

Caption: The Hepcidin-Ferroportin signaling cascade.[4][12][13]

Regulation of Hepcidin Expression

The synthesis of hepcidin, encoded by the HAMP gene, is tightly controlled by multiple systemic signals to maintain iron balance.[15][16] The two major regulatory pathways are the BMP/SMAD pathway, which responds to iron levels, and the JAK/STAT3 pathway, which responds to inflammation.[1][4][11]

- Iron Sensing (BMP/SMAD Pathway): High iron stores lead to increased levels of bone morphogenetic protein 6 (BMP6). BMP6 binds to its receptor (BMPR) and co-receptor hemojuvelin (HJV), initiating a signaling cascade that phosphorylates SMAD proteins (SMAD1/5/8).[6][11] These proteins then complex with SMAD4, translocate to the nucleus, and activate HAMP gene transcription.[6][11] This creates a negative feedback loop where high iron induces hepcidin to reduce further iron absorption.[11]
- Inflammation (JAK/STAT Pathway): During infection or inflammation, cytokines such as Interleukin-6 (IL-6) are released.[1][4] IL-6 binds to its receptor on hepatocytes, activating the JAK-STAT3 pathway.[1][11] Phosphorylated STAT3 translocates to the nucleus and binds to the HAMP promoter, strongly inducing hepcidin expression.[1][11] This leads to the anemia of inflammation by sequestering iron away from pathogens and the circulation.[7]



[Click to download full resolution via product page](#)

Caption: Major pathways regulating hepcidin gene (HAMP) transcription.[\[1\]](#)[\[4\]](#)[\[11\]](#)

Evolutionary Conservation of Hepcidin-25

The structure and function of hepcidin are remarkably conserved across vertebrates, including teleost fish, amphibians, birds, and mammals, highlighting its fundamental role in physiology.[\[8\]](#) [\[17\]](#)[\[18\]](#) This conservation is the result of purifying selection, which removes deleterious mutations to maintain a critical biological function.[\[19\]](#)

Sequence and Structural Conservation

The mature 25-amino acid hepcidin peptide shows a high degree of sequence identity across species, especially among mammals.[\[17\]](#)[\[20\]](#) The eight cysteine residues that form the four disulfide bonds are perfectly conserved, indicating the structural importance of the peptide's

folded hairpin-like shape.[9][10] The N-terminal region, which is critical for ferroportin binding and subsequent internalization, is also highly conserved.[2][21] Analysis of primate hepcidin genes reveals that the sequence is identical to humans in great apes and shows only minor variations in monkeys.[8][20]

Species	Common Name	Sequence Identity to Human Hepcidin-25 (%)
Pan troglodytes	Chimpanzee	100%
Macaca mulatta	Rhesus Monkey	96%
Mus musculus	Mouse	84%
Bos taurus	Cow	80%[22]
Equus caballus	Horse	100% (mature peptide homology with donkey)[22]
Sus scrofa	Pig	High homology with equine and bovine[23]
Danio rerio	Zebrafish	~60-70% (functional conservation)[18]

Note: Percentages are approximate and can vary slightly based on the specific isoforms and alignment algorithms used. The high conservation points to a shared, indispensable function.

Functional Conservation

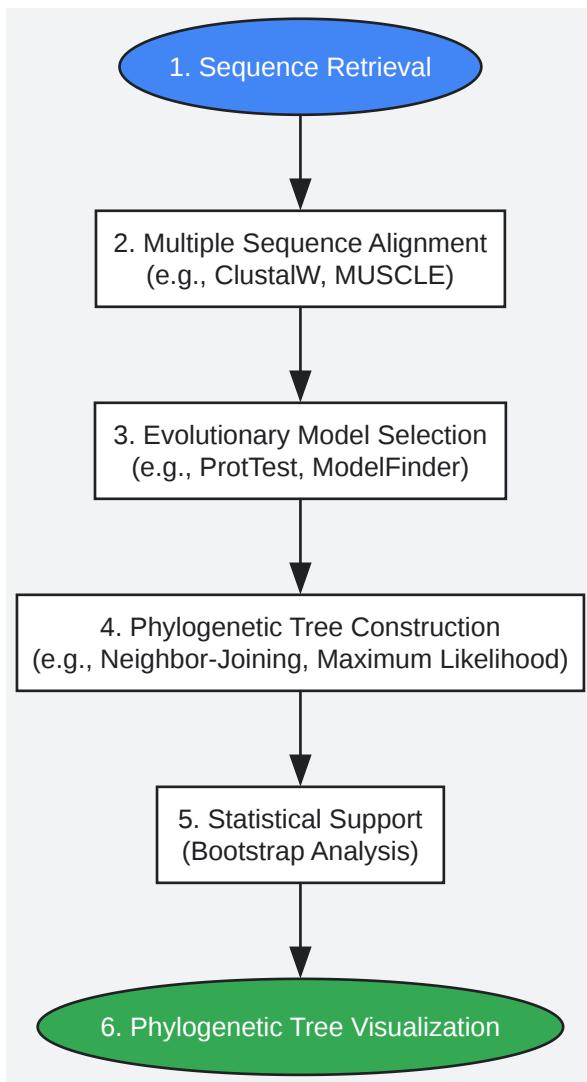
The function of hepcidin as the principal regulator of iron homeostasis is conserved throughout vertebrates.[2] The hepcidin-binding domain on ferroportin is also evolutionarily conserved, allowing hepcidin from one species to potentially act on the ferroportin of another.[21] This functional conservation makes animal models, such as mice and zebrafish, invaluable for studying human iron metabolism and related diseases.[18] For instance, mouse models with targeted deletions of the Hamp or Hfe genes exhibit iron overload phenotypes similar to human hemochromatosis, demonstrating the conserved role of the hepcidin pathway.[21]

Methodologies in Hepcidin Research

The study of hepcidin conservation and function relies on a suite of molecular and cellular techniques.

Phylogenetic Analysis Workflow

Phylogenetic analysis is used to infer the evolutionary relationships between hepcidin orthologs from different species.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the phylogenetic analysis of hepcidin sequences.[15][17][22]

Protocol:

- Sequence Retrieval: Obtain hepcidin amino acid or nucleotide sequences from databases like NCBI GenBank.[\[17\]](#)
- Multiple Sequence Alignment (MSA): Align the sequences using software like ClustalX or MEGA to identify conserved regions and variations.[\[9\]](#)[\[22\]](#)
- Evolutionary Model Selection: Determine the best-fit model of protein evolution for the dataset.
- Tree Construction: Use algorithms like Neighbor-Joining or Maximum Likelihood in software like MEGA to construct the phylogenetic tree.[\[22\]](#)
- Bootstrap Analysis: Perform bootstrap resampling (e.g., 1000 replicates) to assess the statistical confidence of the tree branches.[\[22\]](#)
- Visualization: Visualize and interpret the final tree to understand the evolutionary relationships.

Quantification of Hepcidin-25 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and quantitative method for measuring **hepcidin-25** in biological fluids like serum or plasma, distinguishing it from other isoforms.[\[24\]](#)[\[25\]](#)[\[26\]](#)

Protocol Outline:

- Sample Preparation:
 - Spike serum/plasma samples with a stable isotope-labeled hepcidin internal standard.[\[24\]](#)
 - Perform protein precipitation using an acid like trichloroacetic acid.[\[25\]](#)
 - Alternatively, use solid-phase extraction (SPE) for sample cleanup and enrichment.[\[27\]](#)
- Liquid Chromatography (LC) Separation:
 - Inject the prepared sample into an LC system.

- Separate hepcidin from other sample components on a C18 reverse-phase column using a gradient of mobile phases (e.g., water and acetonitrile with an additive like formic acid or ammonia).
- Tandem Mass Spectrometry (MS/MS) Detection:
 - The eluting peptide is ionized (e.g., by ESI) and enters the mass spectrometer.
 - The instrument is set to selected reaction monitoring (SRM) mode to specifically detect the precursor ion of **hepcidin-25** and its characteristic fragment ions.[28]
 - Quantify the native **hepcidin-25** by comparing its peak area to that of the known concentration of the internal standard.[24]

Ferroportin Internalization Assay

This cell-based functional assay directly measures the bioactivity of hepcidin by monitoring the internalization of ferroportin from the cell membrane.[12][29]

Protocol Outline:

- Cell Line and Construct: Use a stable cell line (e.g., HEK293) engineered to express ferroportin tagged with a fluorescent protein (e.g., FPN-GFP).[12][14][21][30] Expression can be made inducible (e.g., with doxycycline or ecdysone) to control FPN levels.[21][31]
- Cell Culture and Induction: Seed the cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy). Induce FPN-GFP expression for 16-24 hours.[12]
- Treatment: Treat the cells with synthetic **hepcidin-25** (e.g., 100 nM) or the test compound for a set time course (e.g., 0, 30, 60, 120 minutes).[12]
- Visualization and Quantification:
 - Microscopy: Wash the cells with PBS and visualize them using fluorescence microscopy. In untreated cells, the GFP signal will be localized to the cell membrane. Upon hepcidin treatment, the signal will translocate to intracellular vesicles.[12][14][30]

- Flow Cytometry: To quantify the change, the decrease in cell surface fluorescence can be measured by flow cytometry after staining with an antibody against the extracellular portion of FPN or by using cell-impermeable quenchers.
- Luminescent Assay: A more recent method involves fusing FPN to a nanoluciferase. Internalization results in a decreased luminescent signal when the substrate is added to intact cells.[\[29\]](#)

Implications for Drug Development

The high degree of conservation in the hepcidin-ferroportin axis makes it an attractive target for therapeutic intervention in a wide range of iron disorders.[\[11\]](#)

- Hepcidin Agonists/Mimetics: For iron overload conditions like beta-thalassemia and hereditary hemochromatosis, where hepcidin is inappropriately low, small molecule mimetics can restore the block on iron efflux.[\[11\]](#)[\[12\]](#)
- Hepcidin Antagonists: For conditions of iron restriction, such as anemia of inflammation, agents that block the hepcidin-ferroportin interaction can release sequestered iron and improve erythropoiesis.[\[11\]](#) These antagonists can include anti-hepcidin antibodies, small molecules, or inhibitors of the upstream regulatory pathways.[\[11\]](#)

The conserved nature of the target allows for more reliable translation of preclinical findings from animal models to human clinical trials.

Conclusion

The **Hepcidin-25** peptide is a product of strong evolutionary pressure, resulting in a highly conserved structure and function across vertebrates. Its role as the central regulator of the hepcidin-ferroportin axis is fundamental to systemic iron balance. The conservation of its sequence, structure, and regulatory pathways provides a robust foundation for research into iron-related pathologies and is a cornerstone for the development of targeted therapeutics aimed at modulating iron homeostasis. The methodologies detailed herein represent the key tools available to researchers for continuing to unravel the complexities of this vital physiological system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 3. Hepcidin—Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Structure/Activity Relationships of the Iron Regulatory Peptide Hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepcidin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
- 14. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. HAMP hepcidin antimicrobial peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]

- 19. Evolutionarily conserved elements in vertebrate, insect, worm, and yeast genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evolution of the hepcidin gene in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The hepcidin-binding site on ferroportin is evolutionarily conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. madbarn.com [madbarn.com]
- 24. researchgate.net [researchgate.net]
- 25. An easy, fast, and efficient assay for the quantification of peptide Hepcidin-25 in serum and plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hepcidin quantification: methods and utility in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. msacl.org [msacl.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Correction for De Domenico et al., Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [The evolutionary conservation of the Hepcidin-25 peptide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1576460#the-evolutionary-conservation-of-the-hepcidin-25-peptide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com